molecular formula C9H16ClF3N2O B1423310 N-methyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride CAS No. 1354958-78-3

N-methyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride

Cat. No. B1423310
M. Wt: 260.68 g/mol
InChI Key: CXSAXLWIXDWXDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Synonyms : N-methyl-N-(2,2,2-trifluoroethyl)amine hydrochloride; 2,2,2-Trifluoro-N-methylethanaminium chloride; Methyl(2,2,2-trifluoroethyl)amine, HCl; N-Methyl-2,2,2-trifluoroethylamine Hydrochloride

Scientific Research Applications

Enzyme Inhibition

  • Soluble Epoxide Hydrolase Inhibitors : Piperidine-carboxamide inhibitors have been identified for their role in inhibiting soluble epoxide hydrolase, an enzyme involved in various physiological processes. These inhibitors were discovered using high-throughput screening and encoded library technology. The triazine heterocycle, similar in complexity to the queried compound, was crucial for potency and selectivity, suggesting the relevance of carefully structured piperidine derivatives in enzyme inhibition (R. K. Thalji et al., 2013).

Neuroinflammation Imaging

  • PET Imaging of Microglia : Compounds targeting the macrophage colony-stimulating factor 1 receptor (CSF1R), a microglia-specific marker, have been developed for PET imaging to study reactive microglia and their role in neuroinflammation. This application demonstrates the potential of piperidine derivatives in neuroimaging and the study of neuropsychiatric disorders, highlighting the diverse scientific research applications of such compounds (A. Horti et al., 2019).

Anti-Acetylcholinesterase Activity

  • Acetylcholinesterase Inhibitors : Piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. Substitutions on the benzamide significantly increased activity, suggesting the role of piperidine derivatives in developing therapeutic agents for conditions like Alzheimer's disease (H. Sugimoto et al., 1990).

Antifouling Membrane Properties

  • Polyamide Nanofiltration Membranes : The antifouling properties of polyamide nanofiltration membranes have been improved by reducing the density of surface carboxyl groups. This research suggests the potential of modifying piperidine-derived polyamide structures to enhance the performance of filtration membranes, relevant for environmental and water treatment applications (Yinghui Mo et al., 2012).

Future Directions

: Sigma-Aldrich: N-Methyl-N-(2,2,2-trifluoroethyl)amine hydrochloride : ChemScene: n-Methyl-n-(2,2,2-trifluoroethyl)piperidine-3-carboxamide

properties

IUPAC Name

N-methyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F3N2O.ClH/c1-14(6-9(10,11)12)8(15)7-3-2-4-13-5-7;/h7,13H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXSAXLWIXDWXDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(F)(F)F)C(=O)C1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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